N-(3-CHLORO-4-FLUOROPHENYL)-2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a piperidine moiety, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine group is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.
Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group is introduced via electrophilic aromatic substitution reactions, using reagents such as chlorinating and fluorinating agents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride, fluorinating agents like diethylaminosulfur trifluoride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmaceuticals: It is used as a lead compound in drug discovery and development, with modifications to improve its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(morpholine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide: This compound has a morpholine group instead of a piperidine group, which may affect its pharmacological properties.
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(pyrrolidine-1-carbonyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]acetamide: This compound has a pyrrolidine group, which may influence its binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O4/c1-13-10-15(21(32)29-8-4-3-5-9-29)19-20(26-13)28(2)23(34)30(22(19)33)12-18(31)27-14-6-7-17(25)16(24)11-14/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWJXZBHASUXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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